2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile
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Overview
Description
2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is a heterocyclic organic compound with a unique structure that includes a chlorine atom, a cyclopropyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to synthesize this compound . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of functional groups and the conditions under which the reactions occur .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure with a chlorine and methyl group but has a carboxylic acid group instead of a nitrile group.
2-Chloro-6-methylpyridine: Similar in structure but lacks the cyclopropyl and nitrile groups.
6-Chloro-3-picoline: Another related compound with a chlorine and methyl group on the pyridine ring.
Uniqueness
2-Chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is unique due to the presence of the cyclopropyl group and nitrile group, which confer distinct chemical properties and reactivity compared to its similar compounds. These unique features make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-8(5-12)10(11)13-9(6)7-2-3-7/h4,7H,2-3H2,1H3 |
InChI Key |
WAMKEEJJYKPLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C2CC2)Cl)C#N |
Origin of Product |
United States |
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